8-bromo-Cyclic ADP-Ribose 8-bromo-Cyclic ADP-Ribose Cyclic ADP-ribose (cADP-ribose) is a calcium mobilizing nucleotide that is biosynthesized from NAD cADP-Ribose appears to activate calcium channels in intracellular membranes, which in turn activate ryanodine receptors. 8-bromo-cADP-Ribose is a stable, cell-permeable analog that blocks calcium release evoked by cADP-ribose in sea urchin egg homogenates with an IC50 value of 1.7 µM. It is commonly used to investigate intracellular signaling through cADP-ribose in isolated cells and tissues.
Brand Name: Vulcanchem
CAS No.: 151898-26-9
VCID: VC0132014
InChI: InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19)/t4-,5-,7-,8-,9-,10-,13-,14+,36?/m1/s1
SMILES: C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O
Molecular Formula: C15H20BrN5O13P2
Molecular Weight: 620.20 g/mol

8-bromo-Cyclic ADP-Ribose

CAS No.: 151898-26-9

Cat. No.: VC0132014

Molecular Formula: C15H20BrN5O13P2

Molecular Weight: 620.20 g/mol

* For research use only. Not for human or veterinary use.

8-bromo-Cyclic ADP-Ribose - 151898-26-9

Specification

Description Cyclic ADP-ribose (cADP-ribose) is a calcium mobilizing nucleotide that is biosynthesized from NAD cADP-Ribose appears to activate calcium channels in intracellular membranes, which in turn activate ryanodine receptors. 8-bromo-cADP-Ribose is a stable, cell-permeable analog that blocks calcium release evoked by cADP-ribose in sea urchin egg homogenates with an IC50 value of 1.7 µM. It is commonly used to investigate intracellular signaling through cADP-ribose in isolated cells and tissues.
CAS No. 151898-26-9
Molecular Formula C15H20BrN5O13P2
Molecular Weight 620.20 g/mol
IUPAC Name (2S,3R,4S,5R)-2-[[(6aR,8R,9R,9aS)-8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19)/t4-,5-,7-,8-,9-,10-,13-,14+,36?/m1/s1
Standard InChI Key PLQQKRPSINJWTK-VNMBDIRDSA-N
Isomeric SMILES C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O
SMILES C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O
Canonical SMILES C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O
Appearance Assay:≥95%A crystalline solid

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